2-thioacetyl MAGE

KIAA1363 Colorimetric Assay High-Throughput Screening

2-Thioacetyl MAGE (CAS 112014-15-0) is a synthetic thioester derivative of monoalkylglycerol ether (MAGE) that serves as a selective colorimetric substrate for the serine hydrolase KIAA1363, also designated arylacetamide deacetylase-like 1 (AADACL1) or neutral cholesterol ester hydrolase 1 (NCEH1). Unlike the endogenous 2-acetyl MAGE substrate, this modified compound incorporates a thioacetyl group that, upon enzymatic cleavage, releases a free thiol moiety detectable via standard Ellman's reagent (DTNB) colorimetric assays, enabling straightforward kinetic measurements.

Molecular Formula C21H42O3S
Molecular Weight 374.6 g/mol
CAS No. 112014-15-0
Cat. No. B179848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-thioacetyl MAGE
CAS112014-15-0
Synonyms2-thio-Acetyl MAGE
Molecular FormulaC21H42O3S
Molecular Weight374.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCOCC(CO)SC(=O)C
InChIInChI=1S/C21H42O3S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24-19-21(18-22)25-20(2)23/h21-22H,3-19H2,1-2H3/t21-/m0/s1
InChIKeySJNRNWWBXZOALQ-NRFANRHFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥97%A solution in methyl acetate

2-Thioacetyl MAGE (CAS 112014-15-0): A Specialized Colorimetric Probe for KIAA1363/AADACL1 Enzyme Activity


2-Thioacetyl MAGE (CAS 112014-15-0) is a synthetic thioester derivative of monoalkylglycerol ether (MAGE) that serves as a selective colorimetric substrate for the serine hydrolase KIAA1363, also designated arylacetamide deacetylase-like 1 (AADACL1) or neutral cholesterol ester hydrolase 1 (NCEH1) [1]. Unlike the endogenous 2-acetyl MAGE substrate, this modified compound incorporates a thioacetyl group that, upon enzymatic cleavage, releases a free thiol moiety detectable via standard Ellman's reagent (DTNB) colorimetric assays, enabling straightforward kinetic measurements . The compound is supplied as a solution in methyl acetate with a typical purity of ≥95% and requires storage at -20°C to -80°C to maintain stability .

Target Selective colorimetric substrate for KIAA1363/AADACL1 serine hydrolase activity detection.
Detection DTNB-coupled absorbance readout at 412 nm, compatible with microplate-based high-throughput screening.
Procurement Supplied as methyl acetate solution, ≥95% purity; stored at -20°C to -80°C for stability.

Why Standard Esterase Substrates or Endogenous Ligands Cannot Replace 2-Thioacetyl MAGE in KIAA1363 Research


Substituting 2-thioacetyl MAGE with generic esterase substrates (e.g., p-nitrophenyl acetate, 4-methylumbelliferyl acetate) or the endogenous 2-acetyl MAGE introduces significant analytical limitations. KIAA1363 exhibits marked substrate specificity, hydrolyzing only 2-acetyl MAGE among cholesterol ester, triacylglycerol, and diacylglycerol substrates [1]. However, the natural substrate produces no intrinsic colorimetric signal, necessitating labor-intensive LC-MS or radiometric detection methods [2]. Conversely, broad-spectrum colorimetric esters lack target selectivity and generate false-positive signals from co-occurring hydrolases, undermining assay specificity . The thioacetyl modification of 2-thioacetyl MAGE uniquely couples KIAA1363 specificity with a DTNB-compatible detection handle, a dual functionality absent in alternative substrates.

Generic esterase substrates (e.g., p-nitrophenyl acetate) lack KIAA1363 specificity and may generate false-positive signals from co-occurring hydrolases.
Endogenous 2-acetyl MAGE requires LC-MS or radiometric detection, limiting HTS compatibility and introducing method-transfer complexity.
In-house synthesized 2-acetyl MAGE may exhibit batch-to-batch purity variability, reducing inter-experimental reproducibility.

Quantitative Differentiation: Head-to-Head and Cross-Study Comparisons of 2-Thioacetyl MAGE


Direct Colorimetric Readout Enables High-Throughput KIAA1363 Activity Assays Unattainable with Endogenous 2-Acetyl MAGE

2-Thioacetyl MAGE hydrolysis by KIAA1363 generates a free thiol group that reacts stoichiometrically with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce 2-nitro-5-thiobenzoate (TNB²⁻), which exhibits strong absorbance at 412 nm (ε = 14,150 M⁻¹cm⁻¹) [1]. In contrast, the natural substrate 2-acetyl MAGE yields no such chromogenic product, requiring alternative detection methods such as LC-MS or radioactivity that are incompatible with microplate-based high-throughput screening [2].

Detection Method
Head-to-head
2-Thioacetyl MAGE: DTNB absorbance at 412 nm (ε 14,150 M⁻¹cm⁻¹).
2-Acetyl MAGE: No chromogenic signal (requires LC-MS or radiometric detection).
Supports colorimetric HTS assay development without specialized instrumentation.
Direct comparison from patent and technical datasheet.
KIAA1363 Colorimetric Assay High-Throughput Screening Enzyme Kinetics

Validated Utility in KIAA1363 Inhibitor Screening Assays

2-Thioacetyl MAGE has been explicitly validated as the substrate for KIAA1363 inhibitor identification assays. The U.S. Patent Application 20130164758 details a method wherein the compound's hydrolysis rate is monitored via DTNB absorbance, and a decrease in signal upon test compound addition indicates KIAA1363 inhibition [1]. BindingDB entries confirm its use in IC₅₀ determinations: compound CHEMBL2069333 exhibited an IC₅₀ of 150 nM against human KIAA1363 expressed in 293T/17 cells using 2-thioacetyl MAGE as the substrate [2].

Inhibitor Screening
Assay context
Validated for KIAA1363 inhibitor assays; IC₅₀ of CHEMBL2069333 = 150 nM using 2-thioacetyl MAGE. Generic esterase substrates lack selectivity and produce confounding signals in lysates.
Supports target-specific inhibitor SAR studies and lead optimization.
Data from BindingDB and U.S. Patent 20130164758.
Inhibitor Screening KIAA1363 Cancer Biology Assay Development

Defined Physicochemical Properties Support Reproducible Experimental Handling and Assay Preparation

2-Thioacetyl MAGE is characterized by a well-defined molecular weight of 374.62 g/mol, a density of 1.0±0.1 g/cm³, and a boiling point of 486.9±35.0 °C at 760 mmHg [1]. Its solubility profile in organic solvents commonly used for stock solution preparation is documented: 10 mg/mL in DMF, DMSO, and ethanol; and 0.5 mg/mL in ethanol:PBS (pH 7.2, 1:1) . In contrast, the endogenous 2-acetyl MAGE lacks such comprehensive solubility data from commercial suppliers, complicating consistent assay preparation.

Physicochemical Profile
Data to verify
MW 374.62 g/mol; Solubility: 10 mg/mL in DMF, DMSO, ethanol; 0.5 mg/mL in EtOH:PBS (1:1).
Supports reproducible stock solution preparation across laboratories.
No published source; vendor-supplied data requires independent verification.
Physicochemical Characterization Solubility Assay Development Reproducibility

Commercial Availability with Standardized Purity Specifications (≥95%) Ensures Lot-to-Lot Consistency

2-Thioacetyl MAGE is commercially available from multiple reputable vendors with a minimum purity specification of 95% . The compound is supplied as a solution in methyl acetate, a formulation that enhances shelf stability and simplifies direct use in assays [1]. While the natural substrate 2-acetyl MAGE may be prepared in-house, it lacks standardized commercial purity and formulation, leading to potential batch-to-batch variability.

Commercial Specification
Specification review
≥95% purity (standardized across vendors); supplied as methyl acetate solution for enhanced shelf stability.
Lot-to-lot consistency supports multi-site study reproducibility.
Based on supplier COA; in-house verification recommended.
Procurement Purity Quality Control Reproducibility

High-Value Applications of 2-Thioacetyl MAGE: When This Substrate is the Optimal Choice


High-Throughput Screening of KIAA1363 Inhibitors for Oncology Drug Discovery

2-Thioacetyl MAGE enables microplate-based, colorimetric high-throughput screening of compound libraries against KIAA1363, a serine hydrolase implicated in aggressive cancer cell survival and proliferation [1]. The DTNB-coupled assay generates a robust absorbance signal at 412 nm, allowing automated plate readers to quantify enzyme activity without radioactive substrates or complex LC-MS workflows. This capability accelerates lead identification and SAR optimization for KIAA1363-targeted therapeutics.

Routine Biochemical Characterization of KIAA1363/AADACL1 Activity in Cancer Cell Lysates and Purified Enzyme Preparations

The compound's specificity for KIAA1363 over other esterases [1] makes it ideal for measuring enzyme activity directly in complex biological matrices such as tumor cell membrane proteomes. Researchers can reliably quantify KIAA1363 activity without interference from co-occurring hydrolases, a critical advantage when studying enzyme regulation or validating knockdown/knockout models [2].

Development and Validation of Activity-Based Probes for Ether Lipid Signaling Pathways

2-Thioacetyl MAGE serves as a foundational tool for developing activity-based probes and assays that interrogate ether lipid metabolism. The thioester linkage and DTNB detection system provide a modular platform for studying enzyme-substrate interactions, kinetic parameters, and the effects of genetic or pharmacological perturbations on this cancer-relevant signaling node [3].

Application
Selection Property
Validation Focus
KIAA1363 inhibitor screening for oncology target research
KIAA1363-specific colorimetric detection; DTNB readout
HTS assay reproducibility and target engagement verification
Enzyme activity assays in cancer cell lysates or purified preparations
Selectivity over co-occurring esterases in complex biological matrices
Activity measurement without interference from other hydrolases
Activity-based probe development for ether lipid signaling pathways
Thioester-DTNB modular detection platform
Enzyme-substrate interaction studies and kinetic profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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